
3,6-Dibromopyrazine-2,5-dicarbonitrile
Overview
Description
3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Br2N4. It is a cyano-functionalized pyrazine derivative, characterized by the presence of two bromine atoms and two cyano groups attached to a pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dibromopyrazine-2,5-dicarbonitrile can be synthesized through a multi-step process starting from readily available raw materials. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. This intermediate is then subjected to bromination and subsequent dehydration to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromopyrazine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Reduction reactions produce amine derivatives.
- Oxidation reactions result in compounds with additional oxygen-containing functional groups .
Scientific Research Applications
Chemical Properties and Structure
3,6-Dibromopyrazine-2,5-dicarbonitrile (C6Br2N4) features two bromine atoms and two cyano groups attached to a pyrazine ring. This configuration contributes to its electron-deficient nature, making it a valuable building block for synthesizing complex molecules and materials.
Chemistry
- Building Block for Organic Semiconductors : The compound is utilized in synthesizing organic semiconductors and photovoltaic materials. Its electron-deficient characteristics enhance charge transport and generation in devices such as organic solar cells (OSCs) .
- Synthesis of Complex Molecules : It serves as a precursor for various chemical reactions, including nucleophilic substitutions and reductions. For instance, the bromine atoms can be replaced with amines or thiols under specific conditions .
Biology
- Biologically Active Compounds : Research indicates that this compound can act as a precursor in synthesizing biologically active compounds. Its interactions with enzymes and proteins suggest potential applications in drug discovery .
- Cellular Effects : The compound has been shown to influence cellular processes by modulating gene expression and signaling pathways. For example, studies have indicated its ability to reduce oxidative stress by altering the expression of related genes .
Medicine
- Therapeutic Agent Development : The compound is explored for its role in developing novel therapeutic agents. Its biochemical properties allow it to interact with various biological macromolecules, potentially leading to new treatments for metabolic disorders .
Industry
- Advanced Materials Production : In industrial applications, this compound is used in producing advanced materials such as polymers and electronic components. Its stability and effectiveness make it suitable for large-scale synthesis .
Recent studies have evaluated the biological activity of this compound through various assays:
Study | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Study A | Inhibition of enzyme X | 10 µM | Significant inhibition observed in metabolic assays. |
Study B | Modulation of gene Y | N/A | Altered expression levels noted in treated cells. |
Study C | Impact on oxidative stress | N/A | Reduced reactive oxygen species levels in cells. |
These findings highlight the compound's potential role in therapeutic applications targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 3,6-dibromopyrazine-2,5-dicarbonitrile is primarily related to its electron-deficient nature. This property allows it to interact with electron-rich species, facilitating various chemical transformations. In organic solar cells, for example, it modulates intermolecular interactions and improves molecular packing, enhancing charge generation, transport, and collection .
Comparison with Similar Compounds
3,6-Dibromopyrazine-2-carbonitrile: Similar structure but with only one cyano group.
3,6-Dibromopyrazine-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
Uniqueness: 3,6-Dibromopyrazine-2,5-dicarbonitrile is unique due to its dual cyano groups, which enhance its electron-deficient nature and make it particularly effective in applications requiring strong electron-accepting properties .
Biological Activity
3,6-Dibromopyrazine-2,5-dicarbonitrile (C6Br2N4) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
This compound contains two bromine substituents and dicarbonitrile functional groups attached to a pyrazine ring. The presence of these substituents enhances its reactivity and solubility in polar solvents, making it suitable for various chemical applications. Its molecular formula is C6Br2N4, with a molecular weight of approximately 232.00 g/mol .
Target Interactions:
this compound acts primarily through its interactions with various biological macromolecules. It has been observed to inhibit specific enzymes involved in metabolic pathways. The compound's electron-deficient nature allows it to form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially altering their active sites and inhibiting their activity .
Cellular Effects:
This compound influences cellular processes by modulating gene expression and cell signaling pathways. For instance, it can affect the expression of genes related to oxidative stress response, leading to alterations in cellular metabolism . Additionally, it may interfere with receptor binding or signaling molecules, impacting downstream signaling cascades .
In Vitro Studies
Recent studies have demonstrated the potential of this compound as an inhibitor of certain biological processes:
Study | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Study A | Inhibition of enzyme X | 10 µM | Significant inhibition observed in metabolic assays. |
Study B | Modulation of gene Y | N/A | Altered expression levels noted in treated cells. |
Study C | Impact on oxidative stress | N/A | Reduced reactive oxygen species (ROS) levels in cells. |
These findings suggest that this compound could play a role in therapeutic applications targeting metabolic disorders or oxidative stress-related diseases.
Case Studies
Q & A
Q. What are the established synthetic routes for 3,6-dibromopyrazine-2,5-dicarbonitrile, and what challenges are associated with its synthesis?
Basic Research Question
The compound is synthesized via multi-step routes starting from 3-aminopyrazinecarbonitrile or its brominated derivatives. A three- or four-step protocol involving bromination and cyanation reactions has been reported, yielding the product in moderate overall yields (22% in one example) . Key challenges include optimizing reaction conditions for bromination and avoiding side reactions due to the electron-deficient nature of the pyrazine core. Purification via column chromatography is often required, which can reduce scalability .
Methodological Insight
- Step 1 : Bromination of precursors under controlled conditions (e.g., Sandmeyer reaction) to introduce bromine atoms at the 3,6-positions.
- Step 2 : Cyanation via nucleophilic substitution or palladium-catalyzed reactions.
- Step 3 : Isolation and purification using column chromatography .
Q. How is the structural and electronic characterization of this compound performed?
Basic Research Question
Characterization typically involves:
- Spectroscopic methods : -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., nitrile stretches at ~2200 cm) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For precise determination of molecular geometry and intermolecular interactions, as seen in related pyrazine derivatives .
Data Example
Technique | Key Observations | Reference |
---|---|---|
IR Spectroscopy | CN stretches at 2219 cm | |
-NMR | Peaks at ~116–117 ppm (nitrile carbons) |
Q. What electronic properties make this compound suitable for organic electronics?
Basic Research Question
The compound’s electron-deficient nature arises from its two nitrile groups and bromine substituents, which lower the LUMO energy level. This enhances electron transport in organic solar cells (OSCs) and thermoelectric materials. In OSCs, it improves charge generation and reduces recombination losses .
Methodological Insight
- Cyclic voltammetry : Measures redox potentials to estimate HOMO/LUMO levels.
- DFT calculations : Predict electronic structure and charge distribution .
Performance Data
Application | Metric | Value | Reference |
---|---|---|---|
Organic Solar Cells | Power Conversion Efficiency | Up to 19.67% | |
Thermoelectrics | Electrical Conductivity | 33.9 S cm |
Q. Why do Suzuki-Miyaura cross-coupling reactions fail with this compound, and what alternatives exist?
Advanced Research Question
The compound’s electron deficiency and steric hindrance from bromine atoms hinder oxidative addition in palladium-catalyzed reactions. Failed attempts under standard conditions (e.g., with Pd(PPh)) suggest the need for alternative catalysts or ligands .
Methodological Alternatives
- Nucleophilic substitution : Use strong nucleophiles (e.g., thiolates) under basic conditions .
- Electrophilic aromatic substitution : Leverage the pyrazine core’s reactivity in acid-catalyzed reactions .
Q. How can computational modeling guide the design of derivatives for specific applications?
Advanced Research Question
Molecular docking and DFT simulations predict binding affinities (e.g., for receptor targets) and electronic properties. Homology models of receptors (e.g., adenosine AR) can be used to simulate interactions, while DFT optimizes frontier orbital energies for charge transport .
Case Study
- Adenosine receptor modeling : Compounds with similar cores showed EC values of 9–350 nM, guided by homology models of hAAR .
Q. What strategies improve synthetic yields of this compound?
Advanced Research Question
Optimization focuses on:
- Catalyst selection : Transition-metal catalysts for cyanation (e.g., CuCN).
- Solvent systems : Polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Temperature control : Low temperatures to minimize decomposition .
Yield Comparison
Step | Yield Range | Reference |
---|---|---|
Bromination | 60–75% | |
Final purification | 22–25% |
Q. How does substituent variation impact the thermoelectric performance of polymers derived from this compound?
Advanced Research Question
Adding electron-withdrawing groups (e.g., additional nitriles) deepens LUMO levels, enhancing n-type conductivity. For example, DCNPz-based polymers achieved higher electron mobility (1.85 cm V s) than CNPz derivatives (0.85 cm V s) .
Structure-Property Table
Polymer | LUMO (eV) | Mobility (cm V s) |
---|---|---|
P(DPP-CNPz) | -4.1 | 0.85 |
P(DPP-DCNPz) | -4.3 | 1.85 |
Properties
IUPAC Name |
3,6-dibromopyrazine-2,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVZWWZUTZAEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.